3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that contains a chlorophenyl group, a methyl group, and a sulfanylidene group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one include:
- 3-(2-Chlorophenyl)-5-methyl-4-isoxazole
- 2-(2-Chlorophenyl)-1-iodooctane
- 1-(5-Bromo-2-chlorophenyl)-1H-imidazole .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
51027-27-1 |
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Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15) |
InChI Key |
ORBSTSIOSPVYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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